3,3,5-Trimethylhexan-2-one

Descripción general

Descripción

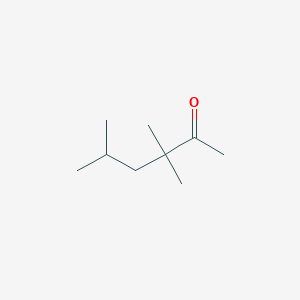

3,3,5-Trimethylhexan-2-one is an organic compound classified as a ketone. It is a colorless, oily liquid with a pleasant fruity odor, making it an ideal flavoring agent in food and beverage products. The compound’s molecular formula is C9H18O, and it has a molecular weight of 142.24 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,3,5-Trimethylhexan-2-one can be synthesized through various methods. One common approach involves the alkylation of the alpha-carbon via the lithium diisopropylamide (LDA) pathway. This method begins with the formation of an enolate ion, which then reacts with an alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

3,3,5-Trimethylhexan-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The alpha-carbon can undergo substitution reactions, particularly in the presence of strong bases like LDA.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Strong bases like LDA, sodium hydride (NaH), and sodium amide (NaNH2) are used to generate enolate ions for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Alpha-alkylated products.

Aplicaciones Científicas De Investigación

3,3,5-Trimethylhexan-2-one is widely used in scientific research due to its unique physical and chemical properties. It is utilized in:

Chemistry: As a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: In studies involving enzyme kinetics and metabolic pathways.

Medicine: As a potential intermediate in the synthesis of pharmaceuticals.

Industry: As a flavoring agent in food and beverages, and as a fragrance in personal care products.

Mecanismo De Acción

The mechanism of action of 3,3,5-Trimethylhexan-2-one involves its interaction with molecular targets through its ketone functional group. The compound can form enolate ions, which act as nucleophiles in various reactions. These enolate ions can participate in substitution reactions, leading to the formation of new carbon-carbon bonds .

Comparación Con Compuestos Similares

Similar Compounds

3,5,5-Trimethylhexan-1-ol: A primary alcohol with similar structural features but different functional groups.

2-Hexanone: A ketone with a similar carbon backbone but different substitution patterns.

Uniqueness

3,3,5-Trimethylhexan-2-one is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its pleasant fruity odor and versatility in chemical reactions make it valuable in various applications.

Actividad Biológica

3,3,5-Trimethylhexan-2-one (TMH) is a ketone with the molecular formula C9H18O. It has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity of TMH, including its pharmacological properties, toxicological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a branched structure that contributes to its chemical reactivity. The presence of the ketone functional group influences its interactions with biological systems.

Pharmacological Effects

Research indicates that TMH exhibits several pharmacological activities:

- Antimicrobial Activity : TMH has been tested against various bacterial strains. Studies have shown that it possesses moderate antibacterial properties, particularly against Gram-positive bacteria. Its mechanism of action may involve disrupting cellular membranes or interfering with metabolic pathways.

- Cytotoxicity : In vitro studies have demonstrated that TMH can induce cytotoxic effects in certain cancer cell lines. The compound's ability to induce apoptosis has been observed, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest and apoptosis |

| A549 | 40 | Disruption of mitochondrial function |

Toxicological Profile

The toxicological assessment of TMH reveals important safety considerations:

- Acute Toxicity : In animal studies, TMH exhibited an LD50 greater than 2000 mg/kg when administered orally to rats, indicating low acute toxicity.

- Repeated Dose Toxicity : A study conducted under OECD guidelines assessed the effects of repeated doses on rats. Results indicated significant changes in body weight and organ weights at higher doses (300 mg/kg), suggesting potential adverse effects on liver and kidney function.

| Dose (mg/kg/day) | Observed Effects |

|---|---|

| 0 | No adverse effects observed |

| 12 | Minimal effects on body weight |

| 60 | Slight increase in liver weight |

| 300 | Significant liver and kidney changes; mortality noted |

Study on Antimicrobial Properties

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of TMH against various pathogens. The results indicated that TMH had a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, highlighting its potential as a natural antimicrobial agent .

Investigation into Cytotoxicity

A study published in Cancer Research explored the cytotoxic effects of TMH on breast cancer cells. The findings revealed that TMH significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Discussion

The biological activity of this compound suggests it has potential applications in pharmacology and toxicology. Its antimicrobial and cytotoxic properties make it a candidate for further research in drug development. However, caution must be exercised due to observed toxic effects at higher doses.

Propiedades

IUPAC Name |

3,3,5-trimethylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7(2)6-9(4,5)8(3)10/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULOHJDJZALMKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379801 | |

| Record name | 3,3,5-trimethylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258345-29-8 | |

| Record name | 3,3,5-trimethylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.